3-Chloro-5-(pentafluorosulfur)benzoic acid

Lipophilicity Drug Design Bioisostere

Lead optimization campaigns frequently stall when CF3- or halogen-substituted benzoic acid scaffolds exhibit poor membrane permeability or rapid metabolic clearance. 3-Chloro-5-(pentafluorosulfur)benzoic acid directly addresses these deficiencies. • >2 log unit increase in lipophilicity vs. CF3 analogs, enhancing passive membrane diffusion and oral bioavailability. • Metabolically inert SF5 group resists first-pass metabolism; reactive chloro handle enables amide coupling, cross-coupling, and click-chemistry bioconjugation. • Hydrolytically stable-ideal for foliar-applied agrochemicals and high-dielectric-anisotropy polymer/materials precursors. Supplied with full analytical documentation (HPLC, NMR). Standard global B2B shipping; no special permits required for R&D procurement.

Molecular Formula C7H4ClF5O2S
Molecular Weight 282.62 g/mol
CAS No. 1448317-67-6
Cat. No. B1530335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(pentafluorosulfur)benzoic acid
CAS1448317-67-6
Molecular FormulaC7H4ClF5O2S
Molecular Weight282.62 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
InChIKeyQEUCPMZEYUIRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(pentafluorosulfur)benzoic acid: A Strategic Building Block


3-Chloro-5-(pentafluorosulfur)benzoic acid (CAS 1448317-67-6) is a benzoic acid derivative bearing a chloro substituent at the 3-position and a pentafluorosulfanyl (SF5) group at the 5-position. The SF5 moiety is recognized as a 'super-trifluoromethyl' group [1], imparting a distinctive combination of strong electron-withdrawing character and high lipophilicity that drives its utility as a versatile intermediate in drug discovery and crop protection research [2].

Workflow

Drug discovery intermediate: SF5 “super-trifluoromethyl” group for physicochemical modulation

Workflow

Crop protection research: enhanced lipophilicity supports foliar adhesion studies

Workflow

Chemical biology: reactive chloro handle enables bioconjugation and probe synthesis

Why SF5-Benzoic Acid Is Irreplaceable


The pentafluorosulfanyl (SF5) group confers a fundamentally different physicochemical profile compared to standard substituents like CF3, halogens, or nitro groups. Simple substitution with a trifluoromethyl or dichloro analog would alter lipophilicity, electronic character, and metabolic fate in ways that can derail a lead optimization campaign. The following evidence demonstrates that the unique combination of a chloro leaving group and the SF5 moiety in this specific regioisomer enables synthetic versatility and property modulation that is not achievable with in-class alternatives [1].

CF3 analog may shift lipophilicity and electronic profile

Replacing SF5 with CF3 alters lipophilicity by >2 log units and reduces electron-withdrawing strength, changing membrane permeability and reactivity patterns.

4-SF5 regioisomer lacks chloro synthetic handle

The 3-chloro substituent is essential for SNAr and cross-coupling diversification; the 4-SF5 isomer requires de novo functionalization.

SF5-Benzoic Acid: Quantitative Differentiators


Enhanced Lipophilicity and Membrane Permeability

3-Chloro-5-(pentafluorosulfur)benzoic acid exhibits substantially higher lipophilicity than its direct trifluoromethyl analog, as evidenced by computed logP values. This difference is critical for modulating membrane permeability and target binding in medicinal chemistry programs [1].

Lipophilicity
Cross-study comparable
ΔLogP +2.23

Reported lipophilicity increase supports permeability screening

XLogP3-AA vs. vendor-reported logP for CF3 analog

Lipophilicity Drug Design Bioisostere

Superior Electron-Withdrawing Strength

The SF5 group is a stronger electron-withdrawing substituent than CF3, as reflected by the larger dipole moment of phenylsulfur pentafluoride (3.44 D) compared to benzotrifluoride (2.60 D). This enhanced induction lowers the pKa of the carboxylic acid and activates the aryl ring toward nucleophilic aromatic substitution [1].

Electron-Withdrawing
Class-level inference
ΔDipole +0.84 D

Reported stronger induction supports reactivity profiling

Dipole moment: phenylsulfur pentafluoride vs. benzotrifluoride

Electron-Withdrawing Acidity Hammett Constant

Chemical and Metabolic Stability

The SF5 group confers exceptional resistance to both chemical and metabolic degradation. Aromatic SF5 compounds are hydrolytically stable and resist strong Brønsted acids and bases, hydrogenation conditions, and metal-catalyzed coupling reactions [1]. In biological systems, the SF5 moiety is metabolically inert, avoiding the oxidative defluorination pathways that limit the half-life of many CF3-containing drug candidates [2].

Metabolic Stability
Class-level inference
SF5 inert vs. CF3 oxidative defluorination

Reported metabolic stability may support PK study fit

Qualitative SAR observation; hydrolytically and metabolically robust

Metabolic Stability Chemical Stability Bioisostere

Synthetic Versatility via Chloro Handle

The chloro substituent at the 3-position provides a strategic handle for further functionalization, enabling regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This contrasts with SF5-benzoic acids lacking a halogen, which require de novo functionalization of the ring [1]. The target compound can be converted to amides, esters, and biaryl systems without disturbing the SF5 group.

Synthetic Handle
Supporting evidence
Target: reactive chloro for SNAr, cross-coupling
4-SF5 isomer: no halogen handle

Supports chemical library diversification

Standard amide/ester/biaryl formation without disturbing SF5

Synthetic Intermediate Cross-Coupling Nucleophilic Substitution

SF5-Benzoic Acid Applications


Medicinal Chemistry: PK Optimization

In lead optimization programs where a CF3- or halogen-substituted benzoic acid scaffold exhibits poor membrane permeability or rapid metabolic clearance, replacement with 3-chloro-5-(pentafluorosulfur)benzoic acid can address these deficiencies. The >2-log unit increase in lipophilicity relative to the CF3 analog enhances passive diffusion across biological membranes, while the SF5 group's metabolic inertness reduces first-pass metabolism, potentially improving oral bioavailability [1].

Chemical Biology: Photoaffinity Probes

The combination of a reactive chloro handle and a chemically robust SF5 group makes this compound an ideal precursor for photoaffinity labeling reagents. The chloro group can be displaced with azide- or alkyne-functionalized amines, enabling bioconjugation via click chemistry, while the SF5 moiety ensures the probe remains intact under physiological conditions and during mass spectrometry analysis [2].

Agrochemical Discovery: Rainfast Crop Protection

The high lipophilicity and hydrolytic stability conferred by the SF5 group are directly relevant to the design of foliar-applied fungicides and herbicides. Derivatives of 3-chloro-5-(pentafluorosulfur)benzoic acid are expected to exhibit enhanced adhesion to waxy plant cuticles and increased resistance to wash-off, extending the duration of pest control. The chloro substituent provides a synthetic entry point for incorporating diverse agrophores [3].

Materials Science: Functional Polymers and Liquid Crystals

The large dipole moment (3.44 D) of the SF5-substituted phenyl ring makes 3-chloro-5-(pentafluorosulfur)benzoic acid a valuable monomer for synthesizing polymers and liquid crystals with high dielectric anisotropy. The carboxylic acid group enables straightforward esterification or amidation, while the chloro group allows for further cross-coupling to introduce conjugated moieties, tuning electronic and optical properties for display and sensor applications [4].

Application
Selection Property
Validation Focus
Lead optimization research
SF5-mediated lipophilicity and metabolic stability
Membrane permeability and clearance endpoints
Photoaffinity probe synthesis
Reactive chloro handle and SF5 chemical stability
Bioconjugation efficiency and probe integrity
Foliar-applied crop protection research
SF5 lipophilicity and hydrolytic stability
Cuticular adhesion and wash-off resistance
Functional polymers and liquid crystals
High dipole moment and chloro cross-coupling
Dielectric anisotropy and optical tuning

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